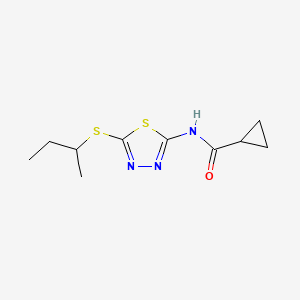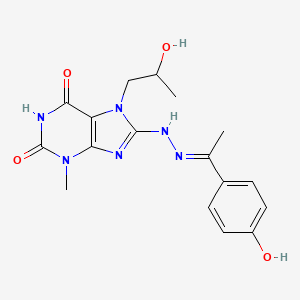
N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its sulfonamide group, which is known for its diverse biological activities and applications in various fields such as medicine and agriculture .
Mechanism of Action
Target of Action
The primary targets of N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .
Mode of Action
Pyrazole derivatives are known to interact with various targets, leading to changes in cellular processes . .
Result of Action
While pyrazole derivatives are known to have various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition metals or conducted under photoredox conditions . For instance, the condensation of 1,3-diketones with arylhydrazines in the presence of a catalyst like Nano-ZnO can lead to the formation of pyrazole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve one-pot multicomponent processes, which are advantageous due to their efficiency and cost-effectiveness. These methods often utilize novel reactants and innovative reaction types to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by iodine molecules, leading to the formation of electrophilic particles.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Substitution reactions involving common reagents like arylhydrazines can lead to the formation of various pyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include arylhydrazines, 1,3-diketones, and transition metal catalysts. Reaction conditions may vary, but they often involve the use of photoredox reactions or one-pot multicomponent processes .
Major Products
The major products formed from these reactions are typically pyrazole derivatives, which can exhibit a range of biological activities .
Scientific Research Applications
N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Dimethylbutyl)-N-phenyl-p-phenylenediamine: This compound shares structural similarities with N-butyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide and exhibits similar biological activities.
Indole Derivatives: These compounds also possess diverse biological activities and are used in similar research applications.
Uniqueness
This compound is unique due to its specific sulfonamide group, which imparts distinct biological properties. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research .
Properties
IUPAC Name |
N-butyl-1,3-dimethyl-N-phenylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-4-5-11-18(14-9-7-6-8-10-14)21(19,20)15-12-17(3)16-13(15)2/h6-10,12H,4-5,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWMVGCRXFWBKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CN(N=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-bromo-5-((4-isopropylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2374763.png)
![5-benzyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2374764.png)
![4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2374765.png)
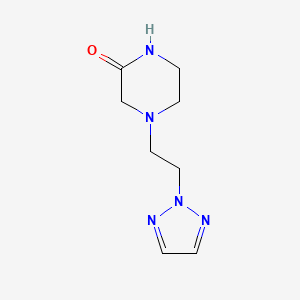

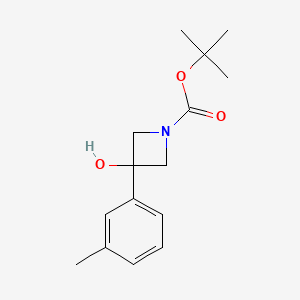
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2374774.png)
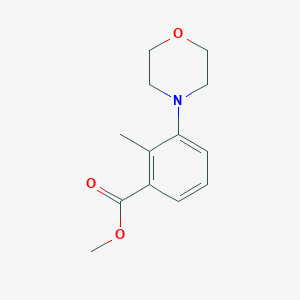

![1-[(4-chlorophenyl)methyl]-3-(5-hydroxy-3-phenylpentyl)urea](/img/structure/B2374777.png)
![Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2374778.png)
![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(1-pyrrolidinyl)methanone](/img/structure/B2374780.png)
